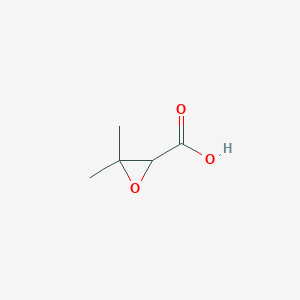

3,3-Dimethyloxirane-2-carboxylic acid

Description

Contextual Significance of Oxirane Carboxylic Acids in Organic Synthesis and Stereochemical Studies

Oxirane carboxylic acids, also known as glycidic acids, are a significant class of compounds in organic synthesis due to the unique reactivity of the epoxide ring. This strained three-membered heterocycle is susceptible to ring-opening reactions by a variety of nucleophiles, making these acids versatile building blocks for constructing more complex molecules. researchgate.net

The reaction of oxiranes with carboxylic acids, often catalyzed by amines, is a key transformation. researchgate.net The mechanism of this ring-opening typically follows an SN2 pathway. The regioselectivity of the attack on asymmetric oxiranes is a critical aspect of these reactions, influenced by the steric and electronic properties of the substituents on the oxirane ring, as well as the nature of the nucleophile and catalyst. researchgate.net This controlled ring-opening allows for the stereospecific introduction of functional groups, which is highly valuable in the synthesis of chiral molecules and natural products.

In stereochemical studies, oxirane carboxylic acids serve as important substrates for investigating reaction mechanisms and stereochemical outcomes. For instance, the conversion of substituted oxiranes into other strained ring systems, such as cyclopropanes, has been explored to understand the stereochemistry and mechanisms of reactions like the Wittig reaction. acs.org The inherent chirality of many substituted oxiranes makes them ideal candidates for developing and testing new stereoselective synthetic methods. The stereochemical course of reactions involving carboxylic acids is a fundamental area of research, with models developed to predict outcomes in processes like intramolecular Michael reactions. nih.gov

Current Research Landscape and Scholarly Contributions of 3,3-Dimethyloxirane-2-carboxylic acid

While extensive research exists for the broader class of oxirane carboxylic acids, the specific compound this compound is a more specialized subject of study. Its synthesis has been documented in the scientific literature, with a notable reference appearing in The Journal of Organic Chemistry in 1985. chemsynthesis.com

The research landscape for closely related compounds provides context for the potential applications and areas of interest for this compound. For example, esters of substituted 2-oxiranecarboxylic acids have been investigated as potential hypoglycemic agents. nih.gov These compounds act by being hydrolyzed to the free acids, which are then converted to their coenzyme A esters within cells. These esters subsequently inactivate the mitochondrial enzyme carnitine palmitoyltransferase I, which plays a role in fatty acid oxidation. This mechanism leads to a decrease in hepatic gluconeogenesis and an increase in glucose utilization. nih.gov

Furthermore, research into structurally similar compounds, such as 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid, contributes to the understanding of how substituents on the oxirane ring influence its chemical properties and reactivity. uni.lu The study of related heterocyclic systems, like oxetane-carboxylic acids, has revealed interesting chemical behaviors, such as a tendency to isomerize into lactones. nih.gov Such findings may prompt investigation into the stability and potential rearrangement pathways of oxirane carboxylic acids like the 3,3-dimethyl derivative. The broader research field continues to explore the synthesis and application of functionalized small-ring heterocycles in areas like medicinal chemistry and materials science. researchgate.netbeilstein-journals.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid |

| Carnitine palmitoyltransferase I |

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(2)3(8-5)4(6)7/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFLWKZCTIXPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethyloxirane 2 Carboxylic Acid and Its Precursors

Biocatalytic Approaches in Enantioselective Synthesis

The pursuit of enantiomerically pure compounds has led to the development of sophisticated biocatalytic methods. For the synthesis of chiral 3,3-Dimethyloxirane-2-carboxylic acid, enzymatic processes offer high selectivity under mild reaction conditions, presenting a green alternative to traditional chemical catalysis. nih.govrsc.org

Asymmetric Reduction Pathways and Enzyme Systems Utilized

While direct asymmetric epoxidation of the precursor, 3,3-dimethylacrylic acid, is a primary biocatalytic strategy, asymmetric reduction pathways represent an alternative approach. This typically involves the enzymatic reduction of a precursor containing a carbonyl group, which is then converted to the target oxirane.

Enzyme systems such as monooxygenases and peroxidases are capable of directly epoxidizing prochiral olefin substrates. researchgate.net These enzymes can exhibit high enantioselectivity, directly yielding one enantiomer of the epoxide in excess. Additionally, the kinetic resolution of racemic epoxides using epoxide hydrolases is a well-established biocatalytic method. mdpi.comepa.gov In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com Lipases have also been employed in the kinetic resolution of precursors to chiral epoxides, such as halohydrins or their esters, by selectively acylating or hydrolyzing one enantiomer. rsc.orgd-nb.info

Table 1: Enzyme Systems in Enantioselective Epoxide Synthesis

| Enzyme Class | Biocatalytic Strategy | Precursor/Substrate | Product |

|---|---|---|---|

| Monooxygenases | Asymmetric Epoxidation | 3,3-Dimethylacrylic acid | (R)- or (S)-3,3-Dimethyloxirane-2-carboxylic acid |

| Epoxide Hydrolases | Kinetic Resolution | Racemic this compound | Enantioenriched this compound and the corresponding diol |

Considerations for Industrial-Scale Biocatalytic Production

The scalability of biocatalytic processes is a critical factor for industrial applications. researchgate.net While biocatalysis offers significant advantages in terms of selectivity and environmental impact, several considerations must be addressed for large-scale production. The use of whole-cell biocatalysts, as opposed to isolated enzymes, can be more cost-effective for industrial applications. nih.govresearchgate.net

Key performance indicators for industrial biocatalysis include enzyme stability, activity, and the cost of cofactors, if required. Process optimization, including substrate loading, reaction time, and downstream processing for product isolation, is crucial for economic viability. The development of robust engineered enzymes through techniques like directed evolution can lead to improved performance under industrial conditions, such as higher temperatures and organic solvent tolerance. rsc.org

Chemo-selective Synthetic Routes

Traditional chemical synthesis provides reliable and scalable methods for the formation of the oxirane ring in this compound. These routes often rely on the epoxidation of the corresponding α,β-unsaturated acid precursor, 3,3-dimethylacrylic acid.

Epoxidation Strategies for Oxirane Ring Formation

The reaction of alkenes with peroxycarboxylic acids is a classic and widely used method for the synthesis of epoxides. libretexts.org In this concerted reaction, an oxygen atom is transferred from the peracid to the double bond of the alkene. libretexts.org For the synthesis of this compound, the precursor 3,3-dimethylacrylic acid is treated with a suitable peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrydata.org

The reaction is typically carried out in an inert solvent to prevent the hydrolysis of the resulting epoxide. libretexts.org The electrophilic nature of the peracid means it reacts readily with the electron-rich double bond of the α,β-unsaturated acid. organicchemistrydata.org

Table 2: Peracid-Mediated Epoxidation of 3,3-Dimethylacrylic acid

| Peracid | Solvent | Typical Reaction Conditions | Product |

|---|---|---|---|

| m-CPBA | Dichloromethane | Room temperature | This compound |

An alternative chemo-selective route to epoxides involves the formation of a halohydrin intermediate followed by an intramolecular Williamson ether synthesis. masterorganicchemistry.com This two-step process begins with the reaction of the alkene, in this case, 3,3-dimethylacrylic acid, with a halogen (such as bromine or chlorine) in the presence of water. byjus.comchemistrysteps.com This reaction proceeds via a halonium ion intermediate, which is then attacked by water to yield a halohydrin. leah4sci.com The regioselectivity of this addition typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon and the halogen to the less substituted one. leah4sci.com

The resulting halohydrin is then treated with a base, such as sodium hydroxide, to deprotonate the hydroxyl group. byjus.com The subsequent intramolecular SN2 reaction, where the resulting alkoxide attacks the carbon bearing the halogen, leads to the formation of the epoxide ring with inversion of stereochemistry. masterorganicchemistry.comyoutube.com For this ring closure to occur efficiently, the hydroxyl group and the halogen must be in an anti-periplanar conformation. youtube.com

Table 3: Halohydrin-Mediated Synthesis of this compound

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Halohydrin Formation | Br₂ / H₂O | 2-Bromo-3-hydroxy-3-methylbutanoic acid |

Optimization of Reaction Conditions and Parameter Influence on Yield

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. While specific studies detailing the optimization for this exact compound are not extensively published, general principles of organic synthesis allow for a detailed projection of how key variables would influence the reaction's yield and selectivity. The primary factors for optimization include reaction temperature, solvent choice, catalyst system, and reaction duration.

Influence of Temperature: Temperature is a critical parameter that can significantly affect reaction rates and product distribution. For many organic reactions, an increase in temperature accelerates the reaction. For instance, in the synthesis of certain heterocyclic compounds, raising the temperature from 90 °C to 110 °C resulted in an increased yield from 71% to 91%. researchgate.net However, further increases to 120 °C led to a slight decrease in yield to 87%, suggesting the onset of side reactions or product decomposition. researchgate.net Similarly, in the hydrothermal synthesis of quinoxaline carboxylic acids, yields varied significantly with temperatures between 130 °C and 230 °C, with an optimal temperature often found that balances reaction rate with the suppression of side reactions like decarboxylation. uni-konstanz.de For the synthesis of an oxirane-containing carboxylic acid, a moderate temperature would likely be optimal to ensure the stability of the strained epoxide ring while achieving a reasonable reaction rate.

Influence of Solvent and Catalyst: The choice of solvent can dramatically impact reaction outcomes by influencing reactant solubility and stabilizing transition states. In a study on pyrroloacridine synthesis, ethanol was found to be a superior solvent compared to acetic acid, ethylene (B1197577) glycol, or water. researchgate.net The catalyst system is equally crucial. The use of a heterogeneous catalyst like silica sulfuric acid has been shown to be effective, and optimizing its amount is key; too little catalyst leads to an incomplete reaction, while an excess may not provide additional benefits. researchgate.net

A systematic approach to optimizing these conditions is essential. The following table illustrates a hypothetical optimization matrix for the synthesis of this compound, demonstrating how parameter adjustments can influence the final product yield.

| Entry | Temperature (°C) | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 80 | Ethanol | 1 | 24 | 65 |

| 2 | 100 | Ethanol | 1 | 12 | 78 |

| 3 | 110 | Ethanol | 1 | 12 | 85 |

| 4 | 120 | Ethanol | 1 | 12 | 81 |

| 5 | 110 | Toluene | 1 | 12 | 72 |

| 6 | 110 | Acetonitrile | 1 | 12 | 88 |

| 7 | 110 | Acetonitrile | 0.5 | 12 | 80 |

| 8 | 110 | Acetonitrile | 2 | 12 | 89 |

| 9 | 110 | Acetonitrile | 2 | 8 | 91 |

| 10 | 110 | Acetonitrile | 2 | 16 | 89 |

Multi-component Reactions and Complex Cyclization Strategies

Application of the Bargellini Reaction for Oxirane Formation

The Bargellini reaction, a multi-component reaction first described in 1906, provides a direct route for the synthesis of sterically hindered α-substituted carboxylic acids. wikipedia.orgsynarchive.com A key feature of this reaction is the in-situ formation of an oxirane intermediate, making it a relevant strategy for constructing the core structure of this compound. nih.gov

The accepted mechanism for the Bargellini reaction begins with the deprotonation of chloroform by a strong base (e.g., sodium hydroxide) to generate a trichloromethyl anion. wikipedia.orgresearchgate.net This highly nucleophilic anion then attacks the carbonyl carbon of a ketone, such as acetone. wikipedia.org The resulting trichloromethyl alkoxide undergoes a rapid, base-induced intramolecular substitution, expelling a chloride ion to form a gem-dichlorinated oxirane. wikipedia.orgnih.gov When acetone is used as the ketone substrate, this intermediate is specifically 2,2-dichloro-3,3-dimethyloxirane, often referred to as the "Bargellini epoxide". nih.govencyclopedia.pub

The formation of this oxirane is a very fast reaction that can occur even at low temperatures. nih.gov This reactive epoxide is the central intermediate of the process. In the classic Bargellini reaction, the epoxide is subsequently attacked by a nucleophile (such as a phenolate), leading to the ring-opening of the oxirane and eventual hydrolysis of the gem-dichloro group to form the final carboxylic acid product. nih.govresearchgate.net The initial formation of the substituted oxirane ring is the critical step that establishes the core structure.

| Reactant 1 | Reactant 2 | Base | Key Intermediate |

|---|---|---|---|

| Acetone | Chloroform | Sodium Hydroxide | 2,2-dichloro-3,3-dimethyloxirane |

Pathways from 2,3-Dimethyloxirane via Wittig Reaction to Cyclopropanecarboxylic Acids

The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones and phosphonium ylides. organic-chemistry.orglibretexts.org However, variations of this reaction can be applied to other substrates, including epoxides, to generate different cyclic structures. A notable application is the synthesis of 2,3-dimethylcyclopropanecarboxylic acids starting from 2,3-dimethyloxirane, which demonstrates a pathway from an epoxide to a cyclopropanecarboxylic acid. acs.org

In this synthetic pathway, a phosphorus ylide, which is a stabilized carbanion, acts as the nucleophile. The reaction is initiated by the nucleophilic attack of the ylide on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring, forming a betaine intermediate. This dipolar intermediate then undergoes an intramolecular nucleophilic substitution, where the carbanion displaces the oxygen atom to form a new carbon-carbon bond, resulting in the formation of a stable three-membered cyclopropane ring and triphenylphosphine oxide. libretexts.orgadichemistry.com

The stereochemistry of the starting 2,3-dimethyloxirane dictates the stereochemistry of the resulting 2,3-dimethylcyclopropanecarboxylic acid, highlighting the stereospecific nature of this cyclization strategy. acs.org This methodology showcases a sophisticated cyclization strategy where an epoxide serves as a precursor to a different, highly functionalized carbocyclic system, which is a key transformation in the synthesis of complex molecules. acs.orgorganic-chemistry.org

Chemical Reactivity and Transformative Chemistry of 3,3 Dimethyloxirane 2 Carboxylic Acid

Oxirane Ring-Opening Reactions

The significant ring strain inherent in the three-membered epoxide ring makes it highly susceptible to cleavage by both acids and bases. libretexts.orgopenstax.orgpressbooks.pub This reactivity is a cornerstone of its synthetic utility. The ring-opening can be initiated by a wide array of nucleophiles, and the reaction conditions (acidic or basic) determine the mechanism and the regiochemical outcome. libretexts.orglibretexts.org

The oxirane ring of 3,3-Dimethyloxirane-2-carboxylic acid can be opened by a variety of nucleophiles, including water, alcohols, amines, and Grignard reagents, leading to the formation of highly functionalized derivatives. pressbooks.publibretexts.org These reactions typically proceed via an SN2 mechanism. pressbooks.publibretexts.org The high reactivity of epoxides, compared to other ethers, is driven by the release of ring strain upon opening. libretexts.orgpressbooks.pub For instance, reacting Grignard reagents with epoxides like ethylene (B1197577) oxide is a useful method for producing primary alcohols with two additional carbon atoms. libretexts.org Similarly, nucleophiles such as amines can be used for epoxide opening. pressbooks.pub

The structure of this compound features two distinct carbon atoms on the epoxide ring: one tertiary (C3, bonded to two methyl groups) and one secondary (C2, bonded to the carboxyl group). The site of nucleophilic attack is highly dependent on the reaction conditions.

The regioselectivity of the ring-opening reaction is a critical aspect of the chemistry of unsymmetrical epoxides and is controlled by the catalytic conditions. libretexts.org

Acid-Catalyzed Ring Opening: Under acidic conditions, the reaction begins with the protonation of the epoxide oxygen, which creates a good leaving group and activates the ring for nucleophilic attack. libretexts.orgkhanacademy.orgyoutube.com The cleavage of the epoxide can then occur through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.orgopenstax.orglibretexts.org A partial positive charge develops on the epoxide carbons in the transition state. This positive charge is better stabilized on the more substituted carbon atom (the tertiary C3 in this case). libretexts.orgkhanacademy.org Consequently, the nucleophile preferentially attacks the more substituted carbon. libretexts.orgopenstax.org This SN1-like outcome results in the formation of a product where the nucleophile is bonded to the tertiary carbon and the hydroxyl group is formed at the secondary carbon. libretexts.orgopenstax.org For example, treatment with an anhydrous hydrogen halide (HX) would yield a trans-halohydrin. libretexts.orgopenstax.org

Base-Catalyzed Ring Opening: In the presence of a strong base or nucleophile, the ring-opening follows a classic SN2 mechanism. pressbooks.publibretexts.org The nucleophile directly attacks one of the epoxide carbons, and since the alkoxide is a poor leaving group, the reaction is driven by the release of ring strain. libretexts.org Due to steric hindrance from the two methyl groups on C3, the nucleophile will attack the less sterically hindered carbon, which is the secondary C2. libretexts.orgpressbooks.pub This results in a product where the nucleophile is attached to the C2 carbon, and the hydroxyl group is formed at the tertiary C3 position. libretexts.orgpressbooks.pub The reaction of 1,2-epoxypropane with ethoxide ion, for example, occurs exclusively at the less substituted primary carbon. libretexts.orgpressbooks.pub

| Condition | Mechanism Type | Site of Nucleophilic Attack | Resulting Product Structure |

|---|---|---|---|

| Acid-Catalyzed (e.g., H₃O⁺, HX) | SN1-like | More substituted carbon (C3) | Nucleophile on C3, Hydroxyl on C2 |

| Base-Catalyzed (e.g., RO⁻, OH⁻, NH₃) | SN2 | Less substituted carbon (C2) | Nucleophile on C2, Hydroxyl on C3 |

Oxidative and Reductive Transformations of this compound

Information regarding the selective oxidation of this compound is not detailed in the currently accessible scientific literature. General oxidation strategies for carboxylic acids often lead to decarboxylation, particularly under harsh conditions. The presence of the epoxide ring further complicates predictions, as it is also susceptible to oxidation, which could result in ring-opening or further oxidation of the resulting functionalities. Without experimental data, it is not possible to provide established protocols or the expected distribution of oxidation products for this specific molecule.

Similarly, specific and controlled reduction strategies for this compound have not been extensively reported. The reduction of carboxylic acids typically yields primary alcohols, and various reagents are known to effect this transformation. libretexts.orglibretexts.org However, the presence of the epoxide ring introduces a second reactive site. The choice of reducing agent and reaction conditions would be critical in determining the chemoselectivity of the reduction—that is, whether the carboxylic acid or the epoxide is preferentially reduced. Furthermore, the reduction of the epoxide ring can have significant stereochemical implications, leading to different stereoisomeric diol products. Without published research, the stereochemical outcomes of such reductions remain undetermined.

It is important to note that the absence of published data does not signify a lack of chemical reactivity but rather a gap in the currently available scientific literature. Further research would be necessary to fully characterize the oxidative and reductive transformations of this compound and to establish detailed protocols and predictable outcomes.

Stereochemical Aspects and Chiral Applications in Research

Chirality and Stereocenters of 3,3-Dimethyloxirane-2-carboxylic acid

This compound is a chiral molecule due to the presence of a stereocenter at the C2 position of the oxirane ring. The carbon atom at the C3 position is achiral as it is bonded to two identical methyl groups. The C2 carbon, however, is attached to four different groups: the oxygen atom of the oxirane ring, the C3 carbon of the ring, a hydrogen atom, and a carboxylic acid group.

This arrangement results in the existence of two enantiomers: (R)-3,3-dimethyloxirane-2-carboxylic acid and (S)-3,3-dimethyloxirane-2-carboxylic acid. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The specific rotation and absolute configuration of each enantiomer would be determined experimentally. While general principles of stereochemistry define the existence of these enantiomers, specific synthetic routes to isolate each pure enantiomer of this compound are not extensively detailed in publicly available literature.

Enantioselective Synthesis Strategies Utilizing the Compound

While specific research detailing the use of this compound in enantioselective synthesis is limited, the principles of using chiral epoxides as building blocks are well-established in organic synthesis.

Asymmetric Transformations and Diastereoselective Control

The stereocenter in a chiral molecule like this compound can direct the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over another. This is known as diastereoselective control. For instance, the nucleophilic ring-opening of a chiral epoxide is a classic example of a diastereoselective reaction. The incoming nucleophile will typically attack from the side opposite to the bulky substituents, and the stereochemistry of the starting epoxide will dictate the stereochemistry of the resulting product.

In reactions involving chiral epoxides, a chiral amine can be used to open the epoxide ring, leading to the formation of diastereomeric amino alcohols. The ratio of these diastereomers is influenced by the stereochemistry of both the epoxide and the amine.

Application in Chiral Building Block Synthesis for Complex Molecules

Chiral epoxides are valuable building blocks in the synthesis of complex, biologically active molecules. Their strained three-membered ring is susceptible to ring-opening by a variety of nucleophiles, allowing for the introduction of new functional groups with defined stereochemistry. Although specific examples of complex molecules synthesized from this compound are not readily found, the general utility of chiral oxirane-2-carboxylic acids suggests its potential as a synthon for introducing a quaternary carbon center and a carboxylic acid moiety with stereocontrol.

Stereoselective Synthesis of Azetidine (B1206935) and Diazetidine Carboxylic Acid Derivatives

The synthesis of azetidine derivatives, which are important structural motifs in many pharmaceuticals, can be achieved from epoxides. One common method involves the intramolecular cyclization of an amino alcohol, which can be formed from the ring-opening of an epoxide with an amine. The stereochemistry of the resulting azetidine is directly related to the stereochemistry of the starting epoxide.

For example, the intramolecular aminolysis of 3,4-epoxy amines can be catalyzed by Lewis acids to afford azetidines. nih.govfrontiersin.org The regioselectivity of the ring closure is a key factor in determining the final product. While the synthesis of azetidine-2-carboxylic acid has been described, the specific use of this compound as a direct precursor is not prominently featured in the literature. nih.govresearchgate.net The synthesis of diazetidines from epoxides is less common and would likely involve a multi-step sequence.

Theoretical and Mechanistic Investigations of 3,3 Dimethyloxirane 2 Carboxylic Acid Reactions

Computational Chemistry Studies

Computational chemistry provides powerful tools to explore the conformational landscape and reaction pathways of 3,3-Dimethyloxirane-2-carboxylic acid at a molecular level. These theoretical approaches offer insights that can be difficult to obtain through experimental methods alone.

Conformational Analysis and Ring Strain Contributions

The structure of this compound is dominated by the geometric constraints of the oxirane ring. Like other epoxides, this three-membered ring system exhibits significant ring strain, which is the principal factor governing its reactivity. libretexts.orgchemistrysteps.com This strain is a composite of angle strain and torsional strain.

Angle Strain: The internal bond angles of the oxirane ring are approximately 60°, a severe deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms. chemistrysteps.comnih.gov This deviation leads to inefficient orbital overlap and weaker carbon-carbon and carbon-oxygen bonds, thereby increasing the molecule's potential energy and making the ring susceptible to opening. chemistrysteps.com

Torsional Strain: The substituents on the oxirane ring are held in a nearly eclipsed conformation, which introduces torsional strain due to repulsive interactions between the electron clouds of adjacent groups. chemistrysteps.com

| Type of Strain | Origin | Consequence |

|---|---|---|

| Angle Strain | C-C-O and C-O-C bond angles compressed to ~60° instead of the ideal 109.5°. chemistrysteps.comnih.gov | Weakened ring bonds and increased reactivity. chemistrysteps.com |

| Torsional Strain | Eclipsing interactions between substituents on adjacent ring carbons. chemistrysteps.com | Destabilization of the ring structure. |

| Steric Strain | Repulsive interactions involving the gem-dimethyl and carboxylic acid groups. | Influences conformational preferences and regioselectivity of ring-opening. acs.org |

Transition State Characterization and Reaction Pathway Elucidation using DFT

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, including the ring-opening of epoxides. cancer.govresearchgate.net By modeling the potential energy surface, DFT calculations can identify and characterize the structures and energies of reactants, intermediates, transition states, and products. figshare.commdpi.com

For a typical reaction, such as the acid-catalyzed hydrolysis of this compound, DFT can elucidate the step-by-step mechanism. The reaction is initiated by the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. libretexts.org DFT calculations can model the transition state for the subsequent ring-opening, revealing the extent of bond-breaking (C-O) and bond-forming (C-nucleophile) at the point of maximum energy along the reaction coordinate. researchgate.netacs.org These calculations often show that the transition state has significant carbocation character, particularly at the more substituted carbon, which helps to explain the regioselectivity of the reaction. researchgate.netlibretexts.org The computed activation energies for different possible pathways allow researchers to predict the most likely reaction mechanism and product distribution.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Protonated Epoxide + Water | 0.0 |

| Transition State (TS) | Nucleophilic attack of water on an epoxide carbon | +15 to +25 |

| Product | 1,2-Diol | -10 to -20 |

Experimental Mechanistic Probes for Reaction Elucidation

While computational studies provide a theoretical framework, experimental techniques are essential for validating proposed mechanisms and observing the behavior of molecules in real-world conditions.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic methods are invaluable for monitoring the progress of a chemical reaction in real-time and detecting the presence of transient intermediates. researchgate.net Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful.

In the case of reactions involving this compound, FTIR spectroscopy can be used to follow the disappearance of reactants and the appearance of products. copernicus.orgcopernicus.org The characteristic C-O stretching of the epoxide ring has a distinct absorption in the infrared spectrum. oregonstate.edu As a ring-opening reaction proceeds, the intensity of this peak would decrease, while new peaks corresponding to functional groups in the product, such as the O-H stretch of a hydroxyl group, would appear and grow in intensity. oregonstate.edu This allows for the continuous tracking of the reaction's conversion over time.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Species |

|---|---|---|---|

| Oxirane Ring | C-O Stretch | ~1250 (asymmetric) and ~850 (symmetric) | Reactant |

| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) | Product |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Reactant/Product |

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and temperature. researchgate.net For reactions of this compound, determining the experimental rate law is crucial for understanding the reaction mechanism. rsc.org

| Experiment | [Epoxide] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol L-1 s-1) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10-4 |

| 2 | 0.20 | 0.10 | 2.4 x 10-4 |

| 3 | 0.10 | 0.20 | 2.4 x 10-4 |

Research Applications Beyond Direct Synthesis

Role in Complex Molecule Synthesis

The bifunctional nature of 3,3-Dimethyloxirane-2-carboxylic acid, containing both a reactive epoxide ring and a carboxylic acid group, theoretically makes it a versatile building block in organic synthesis. However, specific documented instances of its use in the synthesis of complex molecules are not widely reported.

Precursor in Natural Product and Analogue Synthesis Research

There is currently a lack of specific published research detailing the use of this compound as a direct precursor in the total synthesis of natural products or their analogues. Carboxylic acids and epoxides are common functionalities in natural products, and synthetic strategies often involve their introduction or manipulation. idc-online.com While the unique substitution pattern of this compound could offer specific stereochemical control or a compact carbon skeleton, its application in this area has not been extensively explored in the available literature.

Development of Novel Heterocyclic Structures

The synthesis of novel heterocyclic compounds is a significant area of chemical research, often driven by the search for new pharmaceuticals and functional materials. amazonaws.comnih.govdntb.gov.ua The reaction of the epoxide or carboxylic acid moiety of this compound with various nucleophiles could, in principle, lead to the formation of diverse heterocyclic systems. For instance, reaction with dinucleophiles could result in the formation of fused or spirocyclic heterocyclic structures. However, a review of the scientific literature does not reveal specific studies where this compound has been utilized as a key starting material for the development of new heterocyclic frameworks.

Materials Science and Polymer Research Applications

The incorporation of functional molecules into polymers and onto the surface of nanomaterials is a key strategy for developing advanced materials with tailored properties. While carboxylic acids are commonly used for these purposes, the specific application of this compound is not well-documented.

Integration into Advanced Polymer Architectures

Carboxylic acid-functionalized monomers are frequently used in polymerization reactions to introduce pendant functional groups that can alter the physical properties of the polymer or serve as handles for further modification. polysciences.com Similarly, the epoxide group can be utilized in ring-opening polymerization. In theory, this compound could be integrated into polymer backbones or as side chains, potentially imparting unique characteristics due to its compact and rigid structure. However, there is a lack of specific research articles describing the synthesis and characterization of polymers derived from this compound.

Nanomaterial Functionalization and Stabilization

The functionalization of nanoparticles with molecules containing carboxylic acids is a widely employed technique to enhance their stability and dispersibility in various media. researchgate.netrsc.org The carboxylic acid group can bind to the surface of metal or metal oxide nanoparticles, providing a protective layer that prevents aggregation. researchgate.net While this compound possesses the necessary functional group for this application, specific studies detailing its use in the functionalization or stabilization of nanomaterials are not readily found in the scientific literature.

Biochemical and Enzymatic Pathway Studies

The study of how enzymes interact with and transform small molecules is fundamental to understanding biological processes and for the development of biocatalysis. longdom.org

There is a notable absence of published research on the role of this compound in specific biochemical pathways or as a substrate in enzymatic studies. While the enzymatic resolution of racemic carboxylic acids is a common strategy in organic synthesis to obtain enantiomerically pure compounds, rsc.orgmdpi.com there are no specific reports of such resolutions being performed on this compound. Furthermore, its involvement as a metabolite or intermediate in any known biochemical pathway has not been documented in the available literature. nih.gov

Investigation of Enzyme-Substrate Interactions

While direct studies on this compound are not extensively documented, its structural analogs, particularly α-hydroxycarboxylic acids, serve as powerful tools for investigating enzyme-substrate interactions. A prime example is the study of dihydroxyacid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid biosynthetic pathway in plants. nih.gov The fungal natural product, aspterric acid, functions as a potent inhibitor of DHAD. nih.gov

Research has shown that the hydroxycarboxylic acid group of aspterric acid mimics the binding of the enzyme's natural substrate. nih.gov This mimicry allows it to act as a competitive inhibitor, occupying the active site and blocking the normal enzymatic reaction. The binding mechanism involves the carboxyl and hydroxyl groups coordinating with a magnesium ion (Mg²⁺) in the enzyme's active site. nih.gov This detailed understanding, derived from studying analogous compounds, provides a clear blueprint for how derivatives of this compound could be designed to probe the active sites of similar enzymes. By modifying the oxirane ring and its substituents, researchers can systematically investigate the steric and electronic requirements for substrate binding and catalysis.

Role as Intermediates in Model Biochemical Systems

Carboxylic acids are central intermediates in numerous biochemical pathways, including mixed acid fermentation and the biosynthesis of amino acids. sigmaaldrich.com They are produced from sugar substrates through various metabolic routes. sigmaaldrich.com While the specific role of this compound as an intermediate in natural biochemical systems is not prominently featured in scientific literature, its structure makes it a valuable candidate for use in model biochemical systems.

In such models, researchers can use synthetic intermediates to study specific enzymatic steps or pathway regulation without the complexity of the entire biological cascade. The oxirane ring, in particular, offers a reactive electrophilic site that can be targeted by nucleophilic residues in an enzyme's active site, allowing it to serve as a potential mechanism-based inactivator or a reactive intermediate to trap and identify binding partners.

Chemical Biology Tool Development

The development of novel tools for chemical biology is essential for dissecting biological pathways and identifying new therapeutic targets. The scaffold of this compound provides a versatile starting point for creating such tools.

Derivatives as Probes for Biological Pathways

The carboxylic acid functional group is readily derivatized, making it an ideal handle for attaching reporter molecules such as fluorophores or affinity tags. nih.gov By converting the carboxylic acid of a this compound derivative into an activated ester or amide, it can be coupled to a variety of probes. These probes can then be used to visualize the localization of a target protein within a cell, identify binding partners through pull-down assays, or quantify enzyme activity. For instance, L-proline metabolism is a key pathway in the proliferation of cancer cells, and synthetic analogs of pathway intermediates can serve as chemical probes to study this process. mdpi.com A derivative of this compound, designed to mimic a natural metabolite, could be tagged and used to investigate metabolic flux or identify novel enzymes in a relevant pathway.

Studies on Herbicidal Targets (e.g., dihydroxyacid dehydratase inhibition by derivatives)

A significant application for derivatives of this compound lies in the development of new herbicides. Dihydroxyacid dehydratase (DHAD) is a well-established target for herbicide development because its inhibition disrupts the synthesis of essential branched-chain amino acids in plants. nih.govrepec.orgnih.gov

Inspired by the natural DHAD inhibitor aspterric acid, researchers have designed and synthesized other α-hydroxycarboxylic acid derivatives with potent herbicidal activity. repec.orgnih.gov One such derivative, 7-fluoro-2-hydroxy-3-oxo-4-propyne-3,4-dihydro-2H-benzo[b] nih.govsigmaaldrich.comoxazine-2-carboxylic acid (I-6e), has demonstrated broad-spectrum activity against multiple weed species while showing safety for rice crops. repec.orgnih.gov Structural studies confirmed that the α-hydroxycarboxylic acid scaffold is critical for binding to the DHAD active site. repec.orgnih.gov Compound I-6e showed a stronger binding affinity (Kd) for DHAD than the natural substrate. repec.orgnih.gov

These findings highlight the potential for developing novel herbicides based on the this compound framework. The oxirane ring can be considered a bioisostere or a constrained version of the α-hydroxy group found in these potent inhibitors, providing a unique chemical scaffold for rational herbicide design.

Advanced Analytical Methodologies for 3,3 Dimethyloxirane 2 Carboxylic Acid in Research

Spectroscopic Characterization Techniques for Structural Elucidation (Methodology Focus)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 3,3-Dimethyloxirane-2-carboxylic acid. By probing the molecular structure in different ways, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a complete picture of the molecule's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure.

The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the ¹H NMR spectrum at a chemical shift of 10–12 ppm. libretexts.org Its disappearance upon the addition of D₂O confirms its identity as an exchangeable proton. libretexts.org The proton on the carbon adjacent to the carboxylic acid (the α-proton at the C2 position of the oxirane ring) is expected to resonate in the 2-3 ppm region. libretexts.org The two methyl groups attached to the C3 position are chemically equivalent and would appear as a single, sharp singlet.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegative oxygen atoms, resulting in a characteristic signal between 160-180 ppm. libretexts.org The carbons of the oxirane ring and the methyl groups would appear at higher field strengths. Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can further confirm the structure by showing correlations between protons and carbons that are two or three bonds apart, for instance, between the methyl protons and the C2 and C3 carbons of the oxirane ring, as well as the carboxyl carbon. princeton.edu

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H | Carboxylic acid (-COOH) | 10-12 | Broad singlet, exchangeable with D₂O. libretexts.org |

| ¹H | Oxirane proton (-CH) | ~3.0-3.5 | Singlet. |

| ¹H | Methyl protons (2 x -CH₃) | ~1.3-1.6 | Singlet, integrating to 6 protons. |

| ¹³C | Carbonyl carbon (-COOH) | 160-180 | Deshielded, may show a weak signal. libretexts.orgoregonstate.edu |

| ¹³C | Oxirane carbon (C2) | ~50-60 | Quaternary carbon. |

| ¹³C | Oxirane carbon (C3) | ~55-65 | Substituted carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by the characteristic absorption bands of both the carboxylic acid and the oxirane ring.

The most prominent feature of the carboxylic acid is the very broad O–H stretching absorption, which typically spans from 2500 to 3300 cm⁻¹. echemi.com This broadening is a result of extensive hydrogen bonding between molecules. echemi.com The carbonyl (C=O) group of the carboxylic acid gives rise to a sharp and intense absorption band in the range of 1760-1690 cm⁻¹. libretexts.org Additionally, a C–O stretching band is expected between 1320-1210 cm⁻¹. libretexts.org

The presence of the oxirane (epoxide) ring can be confirmed by its characteristic C-O stretching vibrations (asymmetric and symmetric), which typically appear in the fingerprint region. The asymmetric ring stretch often appears near 800-950 cm⁻¹ and the C-O stretch is also observed around 1250 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Carboxylic Acid | O–H stretch | 2500-3300 | Broad, Strong. echemi.comlibretexts.org |

| Carboxylic Acid | C=O stretch | 1690-1760 | Sharp, Strong. libretexts.orgopenstax.org |

| Carboxylic Acid | C–O stretch | 1210-1320 | Medium. libretexts.org |

| Carboxylic Acid | O–H bend | 1395-1440 | Medium. libretexts.org |

| Oxirane Ring | C-O stretch | ~1250 | Medium |

| Oxirane Ring | Asymmetric ring stretch | ~800-950 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about a molecule's mass and, by extension, its elemental formula. High-resolution mass spectrometry can determine the exact molecular weight of this compound (C₅H₈O₃) to be 116.0473 Da. chemsynthesis.com

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak at m/z 116 would be observed. The subsequent fragmentation pattern provides structural clues. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak and the loss of the entire carboxyl group (•COOH) to give an [M-45]⁺ peak. libretexts.orglibretexts.org Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common pathway. libretexts.org Fragmentation of the oxirane ring can also occur, leading to further characteristic ions.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Likely Origin |

|---|---|---|

| 116 | [C₅H₈O₃]⁺˙ | Molecular Ion (M⁺˙). |

| 101 | [C₄H₅O₃]⁺ | Loss of a methyl radical (•CH₃). |

| 99 | [C₅H₇O₂]⁺ | Loss of a hydroxyl radical (•OH); [M-17]. libretexts.org |

| 71 | [C₄H₇O]⁺ | Loss of the carboxyl group (•COOH); [M-45]. libretexts.org |

| 59 | [C₂H₃O₂]⁺ | Fragment containing the carboxyl group. |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its sensitive quantification. The polarity of the carboxylic acid group dictates the choice of chromatographic method.

Liquid Chromatography (LC) with Advanced Detection (e.g., ESI-MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of carboxylic acids in biological and environmental samples. mdpi.com Due to their polarity, short-chain carboxylic acids can be difficult to retain on standard reversed-phase columns (like C18). nih.gov Therefore, analytical methods often employ mobile phases with high aqueous content and acidic modifiers like formic acid to ensure the analyte is in its protonated, less polar form. semanticscholar.org

For detection, electrospray ionization (ESI) is typically used. In negative ion mode (ESI-), the carboxylic acid is easily deprotonated, forming the [M-H]⁻ ion (m/z 115), which can be detected with high sensitivity. cam.ac.uk Tandem mass spectrometry (MS/MS) enhances selectivity by isolating the precursor ion (m/z 115) and fragmenting it to produce specific product ions, allowing for unambiguous identification and quantification even in complex matrices. nih.gov

To further enhance sensitivity and chromatographic retention, derivatization can be employed. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or N-(4-aminomethylphenyl)pyridinium (AMPP) react with the carboxylic acid group. nih.govnih.gov This "charge-reversal" derivatization allows for analysis in the more sensitive positive ESI mode (ESI+), potentially increasing detection sensitivity by several orders of magnitude. nih.gov

Table 4: Typical LC-ESI-MS/MS Parameters for Carboxylic Acid Analysis

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on polarity. nih.gov |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Gradient elution for separation. nih.govsemanticscholar.org |

| Ionization Mode | Negative ESI (-) for underivatized acid; Positive ESI (+) for derivatized acid | Generates [M-H]⁻ or derivatized [M+H]⁺ ions. cam.ac.uknih.gov |

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. colostate.edu Carboxylic acids like this compound are generally non-volatile due to their polarity and tendency to form hydrogen bonds. colostate.edu Therefore, a derivatization step is mandatory prior to GC analysis. usherbrooke.ca

Derivatization chemically modifies the carboxylic acid group to create a less polar and more volatile derivative. researchgate.net Common strategies include:

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, most commonly a methyl ester. Reagents like diazomethane, boron trifluoride (BF₃) in methanol, or dimethylformamide dialkylacetals (e.g., DMF-DMA) are used for this purpose. colostate.eduresearchgate.netgcms.cz

Silylation: This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile TMS-esters that are well-suited for GC-MS analysis. usherbrooke.ca

Once derivatized, the compound can be readily separated on a standard GC column and detected, often by mass spectrometry (GC-MS), which provides both retention time and mass spectral data for confident identification. usherbrooke.ca

Table 5: Common Derivatization Strategies for Carboxylic Acids in GC Analysis

| Derivatization Method | Reagent | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester | Fast, clean reactions; volatile byproducts. usherbrooke.ca |

| Alkylation (Methylation) | BF₃-Methanol | Methyl ester | Inexpensive and effective method for forming esters. colostate.edugcms.cz |

| Alkylation (Methylation) | Trimethylsilyldiazomethane | Methyl ester | Reacts instantly and quantitatively. gcms.cz |

Differential Isotope Labeling for Quantitative Analysis

Differential isotope labeling is an advanced analytical strategy that provides high accuracy and precision in quantitative studies. This technique involves the use of a stable isotope-labeled version of the target analyte as an internal standard. For the quantitative analysis of this compound, a corresponding isotopologue, such as a ¹³C- or ²H-labeled version, would be synthesized.

This stable isotope-labeled internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporated heavier isotopes. It is added to a sample at a known concentration at the earliest stage of sample preparation. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, derivatization, and chromatographic separation. Any sample loss or variation during the analytical workflow affects both the analyte and the internal standard equally.

In mass spectrometry-based analysis (e.g., GC-MS or LC-MS), the analyte and the isotope-labeled standard are separated chromatographically but are detected as distinct ions with a specific mass difference. Quantification is achieved by calculating the ratio of the signal intensity of the native analyte to that of the isotope-labeled internal standard. This ratio is then compared to a calibration curve generated from known concentrations of the analyte and standard. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative results. The interest in isotopic labeling derivatization methods for the analysis of carboxylic acids has been increasing in recent years. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. nih.gov For this compound, the primary target for derivatization is the polar carboxylic acid functional group. This process is crucial for gas chromatography (GC) to increase the compound's volatility and thermal stability. obrnutafaza.hrnih.gov In liquid chromatography (LC), derivatization can be employed to introduce a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors. nih.govmdpi.com The main strategies for derivatizing carboxylic acids are silylation, alkylation (esterification), and acylation. gcms.czpsu.edu

Reagents and Conditions for Analytical Derivatization

The selection of a derivatization reagent and the optimization of reaction conditions are critical for achieving a complete and reproducible reaction. The choice depends on the analytical technique to be used and the nature of the analyte. For the carboxylic acid group in this compound, several reagents are commonly employed.

Silylation: This is one of the most popular derivatization methods for GC analysis. obrnutafaza.hr It involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) or other silyl (B83357) group. obrnutafaza.hrgcms.cz This process reduces the polarity and hydrogen bonding capacity of the molecule, resulting in a more volatile and thermally stable derivative. obrnutafaza.hr

Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent. obrnutafaza.hrgcms.cz Its reactivity can be enhanced by adding a catalyst like trimethylchlorosilane (TMCS). gcms.cz

Conditions: The reaction typically requires anhydrous conditions as the reagents and derivatives are moisture-sensitive. obrnutafaza.hrsigmaaldrich.com The sample is usually evaporated to dryness, and the reagent is added in excess (at least a 2:1 molar ratio to active hydrogens). sigmaaldrich.com The reaction may be heated, for example at 60-75°C, for a duration ranging from 30 minutes to several hours to ensure complete derivatization. sigmaaldrich.com

Alkylation (Esterification): This strategy converts the carboxylic acid into an ester. The resulting esters are more volatile and exhibit better chromatographic behavior than the parent acid. psu.edu

Reagents: A variety of reagents can be used, including pentafluorobenzyl bromide (PFBBr), which is particularly useful for creating derivatives suitable for sensitive electron capture detection (ECD). gcms.czresearchgate.net Other common reagents include BF₃-methanol solutions, trimethylsilyldiazomethane, and N,N-dimethylformamide dialkyl acetals. gcms.czpsu.edu

Conditions: Reaction conditions vary by reagent. For instance, esterification with a BF₃-methanol solution might involve heating at 70°C for 30 minutes. psu.edu Derivatization with trimethyl orthoacetate and acetic acid can be performed at 60-80°C for 1-2 hours. google.com Using N,N-dimethylformamide dimethylacetal may require heating at 60°C for 10-15 minutes. researchgate.net

Acylation: Acylation reagents react with active hydrogens in compounds like carboxylic acids, though they are more commonly used for amines and alcohols. obrnutafaza.hr

Reagents: Common acylation reagents include trifluoroacetic acid anhydride (B1165640) (TFAA), pentafluoropropionic acid anhydride (PFAA), and heptafluorobutyric acid anhydride (HFAA). obrnutafaza.hrpsu.edu These reagents introduce fluorinated groups, making the derivatives highly responsive to electron capture detectors.

Conditions: These reactions often require the removal of acidic by-products to drive the reaction to completion before GC analysis. psu.edu

The following table summarizes common derivatization reagents and their typical reaction conditions for carboxylic acids.

| Strategy | Reagent | Derivative Formed | Typical Conditions | References |

|---|---|---|---|---|

| Silylation | BSTFA (+/- TMCS) | Trimethylsilyl (TMS) ester | Anhydrous; heat at 60-75°C for 30-60 min | obrnutafaza.hrgcms.czsigmaaldrich.com |

| Alkylation | PFBBr | Pentafluorobenzyl (PFB) ester | Used for trace analysis with ECD | gcms.czresearchgate.net |

| Alkylation | BF₃-Methanol | Methyl ester | Heat at 70°C for 30 min | psu.edu |

| Alkylation | Trimethylsilyldiazomethane | Methyl ester | Instantaneous reaction at room temperature in the presence of methanol | gcms.cz |

| Acylation | TFAA, PFAA, HFAA | Fluoroacyl anhydride derivative | Acidic by-products must be removed | obrnutafaza.hrpsu.edu |

Impact on Sensitivity and Selectivity in Analytical Studies

Derivatization significantly enhances both the sensitivity and selectivity of analytical methods for compounds like this compound. mdpi.com

Impact on Sensitivity: The primary benefit of derivatization is a substantial improvement in detection sensitivity. mdpi.com For GC analysis, converting the polar carboxylic acid to a less polar, more volatile derivative minimizes interactions with active sites on injector liners and columns, leading to sharper, more symmetrical peaks and improved signal-to-noise ratios. obrnutafaza.hr This allows for the detection of lower concentrations of the analyte. Even with highly sensitive mass spectrometry detectors, derivatization can boost sensitivity by one to three orders of magnitude. mdpi.com In LC, derivatizing with an agent that introduces a highly absorbing chromophore or a fluorophore allows for trace-level detection using UV-Vis or fluorescence detectors, which would not be possible for the native, non-absorbing carboxylic acid. researchgate.net

Impact on Selectivity: Selectivity, the ability to distinguish the analyte from other components in a complex matrix, is also improved. In chromatography, the derivative will have different retention properties than the original molecule, which can be exploited to move its peak away from interfering compounds in the chromatogram. obrnutafaza.hr For mass spectrometry, the derivative's mass spectrum is often more informative than that of the underivatized parent compound. The increase in molecular weight can shift the major ions to a higher, less crowded mass region, reducing interference from background noise. obrnutafaza.hr Furthermore, the fragmentation pattern of the derivative can be more unique and characteristic, providing greater confidence in analyte identification and enabling more selective quantitative analysis using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Future Directions and Emerging Research Avenues for 3,3 Dimethyloxirane 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of oxirane carboxylic acids exist, future research will likely focus on developing more efficient, sustainable, and scalable routes. A key area of development will be the adoption of green chemistry principles to minimize environmental impact. mdpi.com

Future synthetic strategies could include:

Biocatalysis: Employing enzymes for the asymmetric epoxidation of a suitable alkene precursor could offer high enantioselectivity under mild, environmentally benign conditions.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch methods. fu-berlin.de A move towards continuous-flow synthesis for intermediates could prove to be a cost-effective and scalable approach. mdpi.com

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, could provide a greener alternative to traditional solvent-based syntheses. mdpi.com

Hydrothermal Synthesis: The use of high-temperature water as a reaction medium avoids volatile organic solvents and can accelerate reaction rates, offering a sustainable alternative for certain synthetic steps. uni-konstanz.deresearchgate.net

A comparative table of potential sustainable synthesis methods is presented below.

| Synthesis Method | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Discovery and engineering of novel enzymes (e.g., epoxidases, hydrolases). |

| Flow Chemistry | Enhanced safety, improved scalability, precise control of reaction parameters. | Reactor design, optimization of flow conditions, integration of in-line analysis. fu-berlin.de |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity, energy efficiency. mdpi.com | Screening of reaction conditions, understanding solid-state reaction mechanisms. |

| Hydrothermal Synthesis | Avoidance of organic solvents, potential for unique selectivity. uni-konstanz.deresearchgate.net | Optimization of temperature and pressure, catalyst development for aqueous media. |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The combination of a strained epoxide and a carboxylic acid in one molecule suggests a rich and complex reactivity profile that is yet to be fully explored. Future research should aim to uncover novel transformations by leveraging the unique electronic and steric properties of 3,3-dimethyloxirane-2-carboxylic acid.

Key areas for exploration include:

Ring-Opening Reactions: Systematic investigation into the regioselective and stereoselective ring-opening of the epoxide with a wide array of nucleophiles (e.g., organometallics, amines, thiols) will be crucial. This could lead to a diverse library of highly functionalized α-hydroxy carboxylic acid derivatives.

Decarboxylative Functionalization: Emerging decarboxylative strategies could be applied to replace the carboxylic acid group with other valuable functionalities, such as fluoroalkyl groups or aryl groups, thereby creating novel molecular scaffolds. nih.gov

Intramolecular Cascades: Designing reactions where the carboxylic acid or its derivatives participate in an intramolecular cascade initiated by epoxide ring-opening could lead to the rapid construction of complex heterocyclic systems.

Polymerization: The molecule could serve as a functional monomer. Ring-opening polymerization could lead to novel polyesters with unique properties conferred by the pendant functional groups derived from the original carboxylic acid.

| Transformation Class | Reagents/Conditions | Potential Products |

| Nucleophilic Ring-Opening | Organocuprates, Grignard reagents, Amines, Thiols | Substituted α-hydroxy carboxylic acids |

| Decarboxylative Coupling | Photoredox catalysis, Transition metal catalysis | Fluorinated compounds, arylated epoxides |

| Intramolecular Cyclization | Acid/base catalysis, Metal catalysis | Lactones, functionalized heterocycles |

| Polymerization | Anionic/cationic initiators | Functional polyesters |

Advanced Computational Modeling for Predictive Chemistry and Mechanistic Understanding

Computational chemistry is a powerful tool for accelerating research and gaining deeper insights into chemical systems. Applying advanced computational modeling to this compound can guide experimental work and uncover new possibilities.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model transition states and reaction pathways for known and hypothetical transformations. This can help in understanding the regioselectivity and stereoselectivity of epoxide ring-opening reactions.

Predictive Reactivity: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of derivatives of this compound in various chemical transformations.

In Silico Screening: Performing molecular docking studies to predict the binding affinity of derivatives for biological targets, such as enzymes or receptors, thereby guiding the design of new potential therapeutic agents. mdpi.com This approach has been successfully used to explore the mechanism of action for other carboxylic acid derivatives. mdpi.com

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) for predicted products to aid in their experimental identification and characterization.

Integration into Automated and High-Throughput Reaction Platforms

The acceleration of chemical research is greatly facilitated by automation and high-throughput screening (HTS) techniques. Integrating the synthesis and reactivity studies of this compound into these platforms can significantly expedite the discovery process.

Future directions in this area include:

Automated Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives. researchgate.neteubopen.org These systems can perform reactions, work-ups, and purifications with minimal human intervention, allowing for the exploration of a vast chemical space. fu-berlin.desigmaaldrich.com

High-Throughput Screening (HTS): Developing HTS assays to quickly evaluate the outcomes of various reactions. whiterose.ac.uknih.gov For example, microdroplet-based reaction screening combined with mass spectrometry can be used to rapidly identify optimal reaction conditions, catalysts, and substrates. nih.gov

Machine Learning-Directed Optimization: Combining automated reaction platforms with machine learning algorithms to intelligently explore reaction parameter space and rapidly optimize reaction conditions for yield and selectivity. whiterose.ac.uk

| Platform/Technique | Application for this compound | Expected Outcome |

| Automated Synthesizer | Parallel synthesis of amide or ester libraries from the carboxylic acid. sigmaaldrich.com | Rapid generation of compound libraries for screening. |

| Microdroplet HTS | Screening of catalysts and conditions for novel ring-opening reactions. nih.gov | Identification of optimal reaction conditions in a fraction of the time. |

| Machine Learning | Autonomous optimization of multi-variable synthetic procedures. whiterose.ac.uk | Accelerated discovery of high-yield, selective transformations. |

Expanding Research Applications in Emerging Interdisciplinary Fields

The unique structure of this compound makes it a promising building block for applications beyond traditional organic synthesis, particularly in interdisciplinary fields like materials science and medicinal chemistry.

Potential emerging applications include:

Medicinal Chemistry: The epoxide and carboxylic acid functionalities are common features in bioactive molecules. The rigid, chiral scaffold that can be derived from this molecule could be valuable for designing novel enzyme inhibitors or receptor ligands. Its derivatives could be explored for various therapeutic areas, following the path of other heterocyclic carboxylic acids in drug discovery. mdpi.com

Materials Science: As a bifunctional monomer, it could be used in the synthesis of advanced polymers. For example, its incorporation into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with novel catalytic, sensing, or gas storage properties. mdpi.com

Chemical Biology: Derivatives of this compound could be synthesized with reporter tags (e.g., fluorophores, biotin) to be used as chemical probes for studying biological processes.

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyloxirane-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via epoxidation of precursor alkenes followed by carboxylation. For example, epoxidation of 3,3-dimethyl-2-butenoic acid derivatives using peracetic acid or mCPBA (meta-chloroperbenzoic acid) under controlled pH (5–7) and low temperatures (0–5°C) minimizes side reactions like ring-opening . Optimization should focus on reaction time (monitored via TLC or GC-MS) and stoichiometric ratios of oxidizing agents to precursors. Post-synthesis purification via fractional crystallization or preparative HPLC ensures high purity, as seen in analogous epoxide-carboxylic acid syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. H NMR can confirm the epoxide ring’s presence via characteristic proton shifts (δ 3.1–3.5 ppm for epoxide protons) and dimethyl groups (δ 1.2–1.4 ppm). C NMR identifies carboxylic carbon (δ 170–175 ppm) and epoxide carbons (δ 50–60 ppm). Infrared (IR) spectroscopy validates the carboxylic acid O-H stretch (~2500–3300 cm) and C=O bond (~1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, as demonstrated in studies of structurally related bicyclic carboxylic acids .

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer: The compound’s epoxide ring is prone to hydrolysis under humid conditions. Storage recommendations include:

- Temperature: –20°C in airtight containers under inert gas (N or Ar).

- Solvent: Dissolve in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to prevent ring-opening.

- pH Control: Buffered solutions (pH 4–6) stabilize the carboxylic acid group. These protocols align with safety guidelines for reactive epoxides and carboxylic acids .

Q. What are the key solubility properties of this compound in common solvents?

Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s carboxylic acid and epoxide moieties. Limited solubility in water (logP ~1.2–1.5) necessitates pH adjustment; solubility increases in alkaline conditions (pH >8) via deprotonation. Solubility profiles should be empirically validated using UV-Vis spectroscopy or gravimetric analysis, as applied to analogous cyclohexenecarboxylic acids .

Q. How can researchers confirm the stereochemical integrity of the epoxide ring in synthesized batches?

Methodological Answer: X-ray crystallography provides definitive stereochemical confirmation. Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based column resolves enantiomers. For cost-effective screening, compare experimental H NMR coupling constants (J values) with computational predictions (e.g., DFT simulations), a strategy validated in studies of oxirane derivatives .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antibacterial or enzyme inhibition) often arise from impurities or stereochemical variability. Mitigation strategies include:

- Purity Validation: Use LC-MS to confirm >95% purity.

- Stereochemical Control: Enantiopure synthesis via asymmetric catalysis or chiral resolving agents.

- Dose-Response Curves: Perform triplicate assays with standardized cell lines (e.g., E. coli DH5α for antibacterial studies) . Cross-referencing with computational docking studies (e.g., AutoDock Vina) identifies structure-activity relationships (SARs) .

Q. How do steric effects from dimethyl groups influence the compound’s reactivity in nucleophilic ring-opening reactions?

Methodological Answer: The dimethyl groups introduce steric hindrance, favoring nucleophilic attack at the less substituted epoxide carbon. Kinetic studies using nucleophiles (e.g., amines or thiols) under varying temperatures (25–60°C) and solvent polarities (e.g., ethanol vs. acetonitrile) quantify reactivity trends. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies, as applied to similar sterically hindered epoxides .

Q. What computational methods predict the acid dissociation constant (pKa) of this compound?

Methodological Answer: The pKa can be estimated using quantum mechanical methods (e.g., COSMO-RS or DFT with solvation models like SMD). Compare results with experimental potentiometric titrations in aqueous-organic mixtures (e.g., water:methanol 4:1). Studies on caffeic acid (a structurally related carboxylic acid) demonstrate correlation errors <0.5 pH units between computational and experimental pKa values .

Q. How can researchers design kinetic studies to assess the compound’s stability under physiological conditions?

Methodological Answer: Simulate physiological conditions (pH 7.4, 37°C) in phosphate-buffered saline (PBS). Monitor degradation via HPLC at timed intervals (0–72 hours). Apparent rate constants () are derived from first-order kinetics. Mass balance analysis identifies degradation products (e.g., diols from epoxide hydrolysis), validated by LC-HRMS .

Q. What strategies resolve spectral overlaps in NMR data when analyzing this compound in complex mixtures?

Methodological Answer: Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlates H signals of the epoxide protons with C carboxylic carbon, confirming connectivity. Alternatively, employ deuterated solvents (e.g., DO for aqueous samples) and spectral deconvolution software (e.g., MestReNova) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.